molecular formula C13H18ClN3O B12230187 N-(2-Methoxybenzyl)-1,3-dimethyl-1H-pyrazol-4-amine

N-(2-Methoxybenzyl)-1,3-dimethyl-1H-pyrazol-4-amine

Cat. No.: B12230187
M. Wt: 267.75 g/mol
InChI Key: ZJVTZHRFVHBHDC-UHFFFAOYSA-N
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Description

N-(2-Methoxybenzyl)-1,3-dimethyl-1H-pyrazol-4-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxybenzyl group attached to a pyrazole ring. The presence of the methoxy group and the pyrazole ring imparts distinct chemical properties to the compound, making it a subject of study in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methoxybenzyl)-1,3-dimethyl-1H-pyrazol-4-amine typically involves the reaction of 2-methoxybenzyl chloride with 1,3-dimethyl-1H-pyrazol-4-amine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The product is then purified using column chromatography or recrystallization techniques.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(2-Methoxybenzyl)-1,3-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The compound can be reduced to remove the methoxy group, resulting in the formation of a benzylamine derivative.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium iodide (NaI) in acetone or other nucleophiles in the presence of a base.

Major Products:

    Oxidation: Phenol derivatives.

    Reduction: Benzylamine derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-(2-Methoxybenzyl)-1,3-dimethyl-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery and development.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, such as its role in modulating biological pathways involved in diseases.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-(2-Methoxybenzyl)-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group may enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex. These interactions can result in the activation or inhibition of specific biological pathways, depending on the nature of the target.

Comparison with Similar Compounds

N-(2-Methoxybenzyl)-1,3-dimethyl-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

    N-(2-Methoxybenzyl)-1H-pyrazol-4-amine: Lacks the dimethyl groups on the pyrazole ring, which may affect its chemical reactivity and biological activity.

    N-(2-Methoxybenzyl)-1,3-dimethyl-1H-imidazol-4-amine:

    N-(2-Methoxybenzyl)-1,3-dimethyl-1H-triazol-4-amine: Contains a triazole ring, which may impart different biological activities and interactions with molecular targets.

Properties

Molecular Formula

C13H18ClN3O

Molecular Weight

267.75 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C13H17N3O.ClH/c1-10-12(9-16(2)15-10)14-8-11-6-4-5-7-13(11)17-3;/h4-7,9,14H,8H2,1-3H3;1H

InChI Key

ZJVTZHRFVHBHDC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CC=CC=C2OC)C.Cl

Origin of Product

United States

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